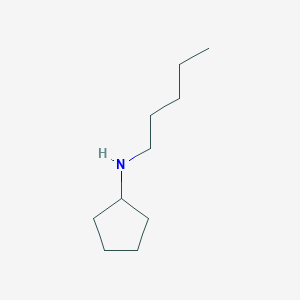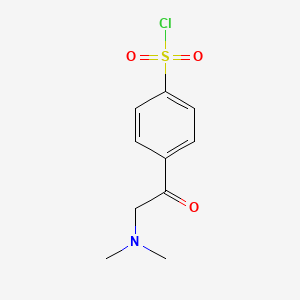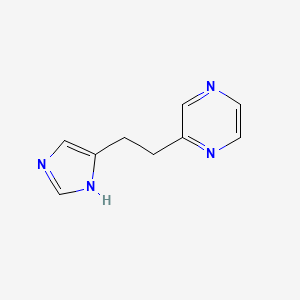
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazine ring is a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine typically involves the formation of the imidazole and pyrazine rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with pyrazine derivatives . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrazine rings .
Applications De Recherche Scientifique
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrazine ring can participate in π-π stacking interactions, which are important in the stabilization of protein-ligand complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(1H-Imidazol-4-yl)ethyl)pyridine
- 2-(2-(1H-Imidazol-4-yl)ethyl)benzene
- 2-(2-(1H-Imidazol-4-yl)ethyl)thiazole
Uniqueness
What sets 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine apart from these similar compounds is the presence of both imidazole and pyrazine rings, which confer unique chemical reactivity and biological activity. The combination of these two rings allows for a broader range of interactions and applications .
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-5-yl)ethyl]pyrazine |
InChI |
InChI=1S/C9H10N4/c1(2-9-6-11-7-13-9)8-5-10-3-4-12-8/h3-7H,1-2H2,(H,11,13) |
Clé InChI |
IPQVODZSHHYGDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


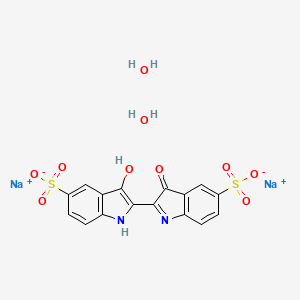
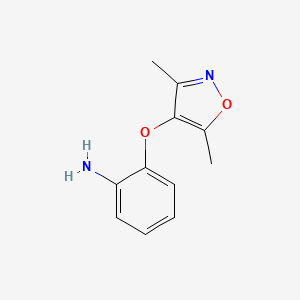
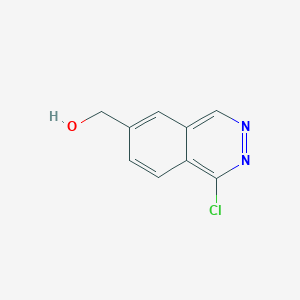
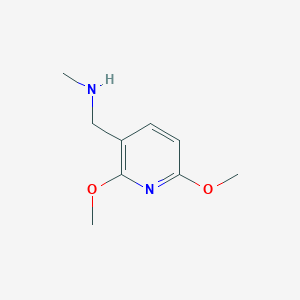

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
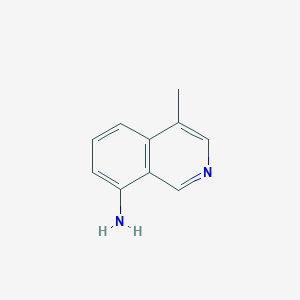
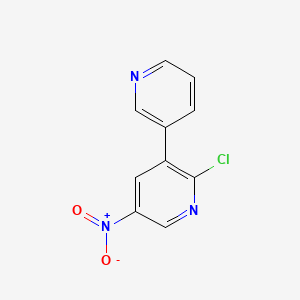
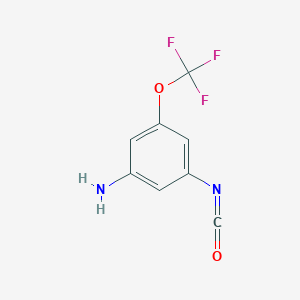
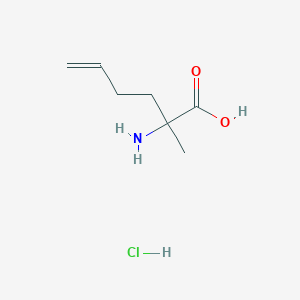
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
